{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride
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Overview
Description
Scientific Research Applications
Pharmacological Research
Compounds with complex amine and thiophene structures have been explored for their pharmacological properties. For example, κ-opioid receptor antagonists have shown potential for treating depression and addiction disorders, demonstrating the significant role of sulfur and amine-containing compounds in developing new therapeutic agents (Grimwood et al., 2011). These findings highlight the importance of investigating similar compounds for pharmacological applications, suggesting potential areas of research for the compound .
Material Science and Corrosion Inhibition
Thiazole and thiadiazole derivatives, including those containing sulfur and amine functionalities, have been evaluated for their effectiveness in inhibiting the corrosion of metals (Kaya et al., 2016). Such studies underscore the utility of sulfur and nitrogen-containing compounds in material science, particularly in protecting metals from corrosion, which could be an interesting area to explore for the specified compound.
Organic Synthesis and Catalysis
Research into the catalytic properties of amine and sulfur-containing compounds has led to advancements in organic synthesis, such as the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds facilitated by metal-free photoredox catalysis (Ociepa et al., 2018). This suggests that the compound could have applications in facilitating novel synthetic routes or acting as a catalyst in organic reactions.
Molecular Interaction and DNA Binding
Sulfur and amine functionalities are known to interact with biological macromolecules, including DNA. Studies have explored the DNA-binding capabilities of polythiophene derivatives, indicating the potential of such compounds in gene delivery or as theranostic agents (Carreon et al., 2014). This area could be of interest for further investigation with the compound , particularly in understanding its interaction with biological systems.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
prop-2-ynyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2.ClH/c1-2-5-14-9(10)12-11-7-8-4-3-6-13-8;/h1,3-4,6-7H,5H2,(H2,10,12);1H/b11-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBFZUHYILKDJF-RVDQCCQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC(=NN=CC1=CC=CS1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCS/C(=N/N=C/C1=CC=CS1)/N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride |
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